molecular formula C18H18FNO3 B11066732 1-[8-fluoro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]propan-1-one

1-[8-fluoro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]propan-1-one

Cat. No.: B11066732
M. Wt: 315.3 g/mol
InChI Key: OFOXTMOYXZXIJT-UHFFFAOYSA-N
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Description

1-[8-FLUORO-4-(2-FURYL)-2,3,3A,9B-TETRAHYDROFURO[3,2-C]QUINOLIN-5(4H)-YL]-1-PROPANONE is a complex organic compound with a unique structure that includes a fluorine atom, a furan ring, and a quinoline moiety

Preparation Methods

The synthesis of 1-[8-FLUORO-4-(2-FURYL)-2,3,3A,9B-TETRAHYDROFURO[3,2-C]QUINOLIN-5(4H)-YL]-1-PROPANONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Construction of the quinoline moiety: This step may involve the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene.

    Final assembly: The final step involves coupling the furan and quinoline intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-[8-FLUORO-4-(2-FURYL)-2,3,3A,9B-TETRAHYDROFURO[3,2-C]QUINOLIN-5(4H)-YL]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using reagents like sodium methoxide or lithium aluminum hydride.

    Coupling reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[8-FLUORO-4-(2-FURYL)-2,3,3A,9B-TETRAHYDROFURO[3,2-C]QUINOLIN-5(4H)-YL]-1-PROPANONE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 1-[8-FLUORO-4-(2-FURYL)-2,3,3A,9B-TETRAHYDROFURO[3,2-C]QUINOLIN-5(4H)-YL]-1-PROPANONE involves its interaction with specific molecular targets. The fluorine atom and the furan ring may play crucial roles in binding to active sites of enzymes or receptors. The quinoline moiety can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar compounds to 1-[8-FLUORO-4-(2-FURYL)-2,3,3A,9B-TETRAHYDROFURO[3,2-C]QUINOLIN-5(4H)-YL]-1-PROPANONE include:

    8-Fluoro-4-(2-furyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline: This compound shares a similar core structure but lacks the propanone group.

    4-Hydroxy-2-quinolones: These compounds have a quinoline moiety but differ in the functional groups attached.

    Indole derivatives: These compounds have a similar heterocyclic structure and are widely studied for their biological activities.

The uniqueness of 1-[8-FLUORO-4-(2-FURYL)-2,3,3A,9B-TETRAHYDROFURO[3,2-C]QUINOLIN-5(4H)-YL]-1-PROPANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18FNO3

Molecular Weight

315.3 g/mol

IUPAC Name

1-[8-fluoro-4-(furan-2-yl)-3,3a,4,9b-tetrahydro-2H-furo[3,2-c]quinolin-5-yl]propan-1-one

InChI

InChI=1S/C18H18FNO3/c1-2-16(21)20-14-6-5-11(19)10-13(14)18-12(7-9-23-18)17(20)15-4-3-8-22-15/h3-6,8,10,12,17-18H,2,7,9H2,1H3

InChI Key

OFOXTMOYXZXIJT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(C2CCOC2C3=C1C=CC(=C3)F)C4=CC=CO4

Origin of Product

United States

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